molecular formula C16H17N5S2 B2952612 2-(((5-(methylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine CAS No. 868221-14-1

2-(((5-(methylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine

Cat. No.: B2952612
CAS No.: 868221-14-1
M. Wt: 343.47
InChI Key: KTFLBEFPDWAFFS-UHFFFAOYSA-N
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Description

2-(((5-(Methylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine is a synthetic chemical hybrid featuring a 1,2,4-triazole core linked to a pyrimidine ring via a methylthio bridge. This structural motif is of significant interest in medicinal chemistry for the development of new bioactive agents. Compounds within this chemical class have demonstrated a range of promising biological activities in scientific research. Researchers are particularly interested in 1,2,4-triazole-pyrimidine derivatives for their potential antibacterial and antifungal properties . The molecular framework allows for interaction with various biological targets, and the presence of specific substituents, such as the methylthio and phenethyl groups on the triazole ring, can be critical for modulating potency and selectivity . The 1,2,4-triazole scaffold is a privileged structure in pharmacology and is found in several established therapeutic agents, underscoring its research value . This compound is provided exclusively for laboratory research purposes to facilitate the exploration of its physicochemical properties, mechanism of action, and potential applications in life sciences research. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-[[5-methylsulfanyl-4-(2-phenylethyl)-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5S2/c1-22-16-20-19-14(12-23-15-17-9-5-10-18-15)21(16)11-8-13-6-3-2-4-7-13/h2-7,9-10H,8,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTFLBEFPDWAFFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NN=C(N1CCC2=CC=CC=C2)CSC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(((5-(methylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine typically involves multi-step procedures:

  • Formation of Triazole Intermediate: The triazole ring is formed via the cyclization of appropriate hydrazine and aldehyde derivatives under acidic conditions.

  • Attachment of Phenethyl Group: A subsequent nucleophilic substitution reaction introduces the phenethyl group to the triazole ring.

  • Synthesis of Pyrimidine Derivative: The triazole intermediate is further reacted with a suitable thio compound under basic conditions to form the final product.

Industrial Production Methods: In industrial settings, large-scale production often employs optimized reaction conditions to enhance yield and purity. This may involve the use of catalysts, controlled temperatures, and specialized reaction vessels to facilitate efficient and reproducible synthesis.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: The compound can undergo oxidation, potentially yielding sulfoxides and sulfones under the influence of strong oxidizing agents.

  • Reduction: Reduction reactions, often employing reducing agents like hydrogen or lithium aluminum hydride, can be utilized to modify functional groups within the compound.

  • Substitution: It participates in nucleophilic substitution reactions, which allow for the introduction or replacement of various substituents on the molecular framework.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, hydrogen peroxide.

  • Reduction: Lithium aluminum hydride, sodium borohydride.

  • Substitution: Alkyl halides, sodium hydroxide.

Major Products Formed:

  • Oxidation: Sulfoxides, sulfones.

  • Reduction: Reduced triazole derivatives.

  • Substitution: Varied substituted pyrimidine and triazole derivatives.

Scientific Research Applications

Biology: In biological research, this compound has been studied for its interaction with various biomolecules, providing insights into enzyme inhibition and receptor binding.

Medicine: The compound’s unique structure allows it to act as a scaffold for designing pharmaceuticals, particularly those targeting specific enzymes or receptors involved in disease pathways.

Industry: Industrial applications include its use as a precursor for manufacturing specialized chemicals and as an intermediate in the synthesis of complex organic compounds.

Mechanism of Action

Mechanism: The compound exerts its effects primarily through the modulation of enzyme activity. It can bind to active sites of enzymes or receptors, altering their normal function.

Molecular Targets and Pathways: Key targets include enzymes involved in metabolic pathways and receptors that play critical roles in cell signaling. By binding to these molecules, the compound can either inhibit or activate specific biological processes.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Table 1: Substituent Effects on Triazole Derivatives
Compound Name R1 (Position 4) R2 (Position 5) Attached Heterocycle Melting Point (°C) Yield (%)
Target Compound Phenethyl Methylthio Pyrimidine N/A N/A
2-(((4-Methyl-5-(methylthio)-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine (1.6) Methyl Methylthio Pyrimidine N/A N/A
2-(((4-Methyl-5-(octylthio)-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine (1.13) Methyl Octylthio Pyrimidine N/A N/A
4-(5-((3-Fluorobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine (5q) Phenyl 3-Fluorobenzylthio Pyridine 146–148 86
Tryfuzol® Phenyl Furan-2-yl Piperidine acetate N/A N/A

Key Observations :

  • Phenethyl vs.
  • Methylthio vs. Longer Alkylthio at R2 : Shorter alkylthio chains (e.g., methylthio) correlate with higher acute toxicity (LC50 = 8.29 mg/L for compound 1.6) compared to octylthio (LC50 = 49.66 mg/L for compound 1.13), likely due to reduced metabolic accumulation .
Table 2: Antimicrobial and Toxicity Profiles
Compound Name Antimicrobial Activity (MIC, μg/mL) Acute Toxicity (LC50, mg/L)
Target Compound Not reported Not reported
2-(((5-(Decylthio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine E. coli: 125; S. aureus: 125 N/A
2-(((4-Methyl-5-(methylthio)-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine (1.6) Not reported 8.29
4-((5-(Decylthio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)morpholine Antifungal/antimicrobial N/A

Key Observations :

  • Antimicrobial Activity : Decylthio-substituted analogs exhibit potent antibacterial effects (MIC = 125 μg/mL), suggesting that longer alkyl chains may enhance membrane disruption . The target compound’s methylthio group may reduce efficacy but balance toxicity.
  • Toxicity Trends : The phenethyl group in the target compound could mitigate toxicity compared to methyl-substituted analogs (e.g., compound 1.6) by altering pharmacokinetics .

Biological Activity

The compound 2-(((5-(methylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine is a derivative of triazole and pyrimidine, which has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant case studies and research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes cyclization under controlled conditions using solvents such as dimethyl sulfoxide (DMSO) or ethanol and catalysts like acids or bases to enhance yield and purity .

Antimicrobial Properties

Research indicates that compounds containing the 1,2,4-triazole ring exhibit significant antimicrobial activity. For instance, derivatives of 1,2,4-triazole have shown effectiveness against various Gram-positive and Gram-negative bacteria. In one study, compounds similar to the triazole-pyrimidine hybrid demonstrated inhibitory effects comparable to established antibiotics .

Table 1: Antimicrobial Activity of Triazole Derivatives

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound AE. coli5 µg/mL
Compound BS. aureus10 µg/mL
Compound CP. aeruginosa15 µg/mL

Anticancer Activity

The compound has also been investigated for its anticancer properties. Virtual screening of similar compounds indicated potential antineoplastic activity. Notably, derivatives with the triazole moiety have been linked to the inhibition of critical enzymes involved in cancer cell proliferation .

Case Study:
In a study assessing the biological activity of various triazole derivatives, one compound exhibited an IC50 value of 7.01 µM against HeLa cells, indicating significant cytotoxicity . This suggests that the compound could be a candidate for further development in cancer therapeutics.

The mechanism through which this compound exerts its biological effects involves interaction with specific molecular targets within biological systems. It may inhibit enzymes or receptors critical for cellular processes, leading to the disruption of growth in pathogens or cancer cells .

Additional Biological Activities

Research indicates that compounds related to this structure may also possess analgesic, antidiabetic, and antihypertensive activities. The presence of the methylthio group enhances solubility and bioactivity, making these compounds versatile in medicinal chemistry .

Table 2: Summary of Biological Activities

Activity TypeObserved Effects
AntimicrobialEffective against various bacteria
AnticancerSignificant cytotoxicity in cancer cells
AnalgesicPotential pain relief properties
AntidiabeticPossible blood sugar regulation

Q & A

Basic Research Questions

Q. How can researchers confirm the structural integrity of 2-(((5-(methylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine after synthesis?

  • Methodology : Structural validation typically involves 1H NMR spectroscopy to confirm alkylation at the sulfur atom and substituent positions. For example, derivatives with methylthio groups show distinct δ values for methyl protons (~3.61 ppm) and aromatic protons (~7.21–8.61 ppm) . Elemental analysis (e.g., %C, %H, %N, %S) and mass spectrometry (e.g., m/z 338 [M+H]+) are critical to verify purity and molecular weight . Thin-layer chromatography (TLC) can confirm compound individuality .

Q. What experimental protocols are used to assess the antibacterial activity of this compound?

  • Methodology : Antibacterial screening follows standardized minimum inhibitory concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. For instance, structurally similar triazole derivatives exhibit MIC values of 125 μg/ml . Activity is influenced by substituents: longer alkyl chains (e.g., octylthio) may reduce toxicity while maintaining efficacy .

Q. How is acute toxicity evaluated for this compound in preclinical studies?

  • Methodology : Acute toxicity is determined via LC50 assays (median lethal concentration) in model organisms. For example, derivatives with methylthio groups show higher toxicity (LC50 = 8.29 mg/l), while octylthio analogs are less toxic (LC50 = 49.66 mg/l) due to improved membrane permeability and metabolism . Toxicity classification follows protocols like those by D. R. Passino, categorizing compounds as low-to-moderately toxic .

Advanced Research Questions

Q. How do structural modifications (e.g., alkyl chain length) influence toxicity and bioactivity?

  • Methodology : Structure-activity relationship (SAR) studies compare substituent effects. For example:

  • Methylthio vs. octylthio : Shorter chains (methylthio) increase acute toxicity (LC50 = 8.29 mg/l) due to higher reactivity, while longer chains (octylthio) reduce toxicity by enhancing lipophilicity and metabolic clearance .
  • Phenethyl vs. methyl groups : Phenethyl substitution may enhance membrane interaction but requires balancing steric effects .
    Data should be analyzed using regression models to correlate substituent properties (e.g., logP, molar refractivity) with biological endpoints .

Q. What thermodynamic parameters govern the chromatographic retention of this compound in hydrophilic interaction liquid chromatography (HILIC)?

  • Methodology : Retention behavior is studied by varying column temperature (e.g., 25–40°C) and calculating thermodynamic parameters (ΔH°, ΔS°, ΔG°) via van’t Hoff plots. For example, morpholinium triazole derivatives show temperature-dependent retention shifts, with ΔH° values indicating exothermic transfer from mobile to stationary phases . Optimizing mobile phase pH and ion-pairing agents (e.g., trifluoroacetic acid) can resolve co-eluting impurities .

Q. How can salt formation improve the pharmacological profile of this compound?

  • Methodology : Salt derivatives (e.g., sodium, potassium, or metal complexes) are synthesized by reacting the parent acid with hydroxides or sulfates. For example:

  • Sodium salts of thioacetic acid derivatives enhance solubility and bioavailability .
  • Copper(II) or zinc(II) complexes may introduce redox activity or antimicrobial properties .
    Salts are characterized via IR spectroscopy (e.g., carboxylate stretches at ~1600 cm⁻¹) and tested for stability under physiological conditions .

Q. Why do structural modifications (e.g., carboxylate group blocking) reduce antiradical activity in some derivatives?

  • Methodology : Antiradical assays (e.g., DPPH scavenging) reveal that blocking the carboxyl group in thioacetic acid derivatives (e.g., via esterification) reduces electron-donating capacity, critical for radical neutralization . Activity loss is quantified via IC50 shifts (e.g., from 25 μM to >100 μM) and validated using computational models (e.g., DFT calculations for HOMO-LUMO gaps) .

Q. What metabolic pathways are hypothesized to explain the reduced toxicity of octylthio-substituted analogs?

  • Methodology : In vitro metabolism studies using liver microsomes identify metabolites via LC-MS. Longer alkyl chains (e.g., octylthio) undergo ω-oxidation and β-oxidation, yielding less toxic carboxylic acids, whereas methylthio groups may form reactive sulfoxide intermediates . Comparative studies with CYP450 inhibitors (e.g., ketoconazole) can pinpoint enzymatic pathways .

Key Notes

  • Structural analogs (e.g., octylthio derivatives) provide mechanistic insights but require direct validation for the target compound.
  • Contradictions in toxicity data (e.g., methylthio vs. decylthio) highlight the need for substituent-specific SAR models .

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